
Minozac free base
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de MINOZAC BASE LIBRE implique la réaction de la 4-méthyl-6-phénylpyridazin-3-yl pipérazine avec la pyrimidine. Les conditions de réaction incluent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de MINOZAC BASE LIBRE ne sont pas largement documentées. La synthèse implique probablement des techniques standard de synthèse organique, y compris des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le composé pur .
Analyse Des Réactions Chimiques
Types de réactions
MINOZAC BASE LIBRE subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en formes réduites.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule, conduisant à différents dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées et des niveaux de pH pour garantir les résultats de réaction souhaités .
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de MINOZAC BASE LIBRE, chacun ayant des activités biologiques potentiellement différentes .
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour l'étude des agents anti-inflammatoires.
Biologie : Investigated for its effects on glial cell activation and cytokine production.
Médecine : Exploré comme agent thérapeutique pour les conditions neuro-inflammatoires telles que la maladie d'Alzheimer et les lésions cérébrales traumatiques.
Industrie : Applications potentielles dans le développement de médicaments anti-inflammatoires et de traitements pour les maladies neurodégénératives .
Mécanisme d'action
MINOZAC BASE LIBRE exerce ses effets en inhibant sélectivement la production de cytokines pro-inflammatoires dans les cellules gliales activées. Cette action contribue à réduire la neuro-inflammation et à protéger contre le dysfonctionnement synaptique et les déficits cognitifs. Les cibles moléculaires incluent les cytokines telles que l'IL1β, le TNFα et la S100b, et les voies impliquées sont liées à l'activation des cellules gliales et à la neuro-inflammation .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying anti-inflammatory agents.
Biology: Investigated for its effects on glial cell activation and cytokine production.
Medicine: Explored as a therapeutic agent for neuroinflammatory conditions such as Alzheimer’s disease and traumatic brain injury.
Industry: Potential applications in the development of anti-inflammatory drugs and treatments for neurodegenerative diseases .
Mécanisme D'action
MINOZAC FREE BASE exerts its effects by selectively inhibiting the production of proinflammatory cytokines in activated glial cells. This action helps reduce neuroinflammation and protect against synaptic dysfunction and cognitive deficits. The molecular targets include cytokines such as IL1β, TNFα, and S100b, and the pathways involved are related to glial cell activation and neuroinflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
Donépézil : Un médicament existant contre la maladie d'Alzheimer avec des mécanismes d'action différents.
Autres composés dérivés de l'aminopyridazine : Similaires en structure et en fonction, ces composés ciblent également la neuro-inflammation mais peuvent avoir une efficacité variable.
Unicité
MINOZAC BASE LIBRE est unique en son genre en ce qu'il inhibe sélectivement les cytokines pro-inflammatoires sans affecter les cytokines anti-inflammatoires. Cette action sélective en fait un candidat prometteur pour le traitement des conditions neuro-inflammatoires avec des effets secondaires minimes .
Activité Biologique
Minozac free base, a compound known for its neuroprotective properties, has garnered attention in various biological studies. This article explores its biological activity, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound (C19H20N6) is a Schiff base compound characterized by its azomethine group (-N=CH-), which contributes to its biological activities. The compound's structure allows for interactions with various biological targets, making it a subject of interest in pharmacological research.
Minozac exhibits several mechanisms that contribute to its biological activity:
- Neuroinflammatory Inhibition : It has been shown to suppress pro-inflammatory cytokine upregulation in models of traumatic brain injury (TBI) and seizures, indicating its potential in managing neuroinflammation .
- Antimicrobial Properties : Research indicates that Minozac and its derivatives display antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Some studies have reported that Minozac exhibits selective cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Activity
The effectiveness of Minozac as an antimicrobial agent has been evaluated through various assays. Below is a summary table of its activity against selected pathogens:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate | |
Escherichia coli | Limited | |
Candida albicans | Significant |
Anticancer Activity
The anticancer properties of Minozac have been assessed against different cancer cell lines. Table 2 summarizes the findings:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF7 (Breast Cancer) | 12.5 | |
A549 (Lung Cancer) | 25.0 | |
HDF (Normal Fibroblasts) | >50 |
Case Studies
-
Seizure Susceptibility in TBI Models :
In a study involving a mouse model of TBI combined with electroconvulsive shock (ECS), Minozac treatment was found to prevent increased seizure susceptibility. The study measured changes in microglial activation and astrocyte markers, demonstrating that Minozac effectively modulates neuroinflammatory responses associated with TBI . -
Antimicrobial Efficacy :
A comprehensive evaluation of Minozac's antimicrobial properties revealed significant activity against Candida species, with the compound showing higher efficacy compared to standard antifungal agents . This suggests potential applications in treating fungal infections. -
Cytotoxicity against Cancer Cells :
In vitro studies have shown that Minozac selectively inhibits the growth of cancer cells while sparing normal fibroblasts, highlighting its therapeutic potential in oncology .
Q & A
Basic Research Questions
Q. What molecular properties determine Minozac's CYP2D6 substrate status, and how are these evaluated experimentally?
Minozac's CYP2D6 substrate status is not predicted by simple molecular properties like lipophilicity (LogP) or polar surface area (PSA). Instead, studies synthesize analogs (e.g., MW01-5-042HAB) to evaluate enzyme kinetics, revealing that substrate conversion involves indirect effects of molecular volume (MV) and charge distribution . Experimental protocols include:
- Analog synthesis : Modifying the pyrimidine ring (e.g., methyl substitution) to alter charge and MV.
- Enzyme kinetics : Measuring KM values via CYP2D6 assays to assess substrate affinity.
- Multi-parameter analysis : Cross-referencing substrate status with computed properties (e.g., pKa, LogP, MV) to identify trends.
Q. What in vivo models are used to validate Minozac's anti-neuroinflammatory efficacy?
Minozac's efficacy is tested in Alzheimer’s disease (AD) mouse models, such as the Morris water maze, to evaluate synaptic dysfunction and behavioral deficits. Key metrics include:
- Proinflammatory cytokine levels : Measured in hippocampal tissue via ELISA.
- Cognitive performance : Spatial learning and memory retention assessed through latency to reach hidden platforms.
- Dose selection : Typically 2.5 mg/kg, benchmarked against standard therapies like donepezil (0.65 mg/kg) .
Advanced Research Questions
Q. How can researchers resolve contradictions in CYP2D6 substrate conversion data for Minozac analogs?
Discrepancies in substrate conversion (e.g., MW01-5-042HAB vs. other analogs) require:
- Scaffold-specific analysis : Molecular property thresholds (e.g., MV > 300 ų) may apply only to certain chemical backbones .
- Multi-omics integration : Correlate metabolomics data with CYP2D6 binding simulations to identify non-linear relationships.
- Validation via structural biology : X-ray crystallography of CYP2D6-Minozac complexes to map binding pocket interactions .
Q. What experimental design considerations are critical for optimizing Minozac's structural analogs to enhance CNS activity?
Key steps include:
- C-6 position modifications : Introducing substituents like methoxy groups (e.g., compound 8 ) improves in vitro anti-inflammatory activity.
- Pharmacokinetic profiling : Assess blood-brain barrier penetrance via logBB calculations and in situ perfusion models.
- Toxicity screening : Prioritize analogs with IC50 > 10 µM in hepatocyte viability assays to minimize off-target effects .
Q. How should combination therapies involving Minozac be designed to address neurodegenerative disease complexity?
In Batten disease models, Minozac is combined with AAV-mediated gene therapy to target neuroinflammation and enzyme deficiency. Design principles include:
- Mechanistic synergy : Pair Minozac (anti-inflammatory) with gene therapy (enzyme replacement) to address primary and secondary pathologies.
- Dose timing : Administer Minozac post-gene therapy to avoid interference with viral vector delivery.
- Outcome metrics : Motor function tests (e.g., rotarod performance) and survival analysis to quantify therapeutic additivity .
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data for Minozac analogs?
- Tissue-specific metabolism assays : Use brain microsomes (vs. hepatic microsomes) to predict CNS drug stability.
- Biomarker validation : Link in vitro cytokine suppression (e.g., IL-1β, TNF-α) to in vivo behavioral endpoints.
- Transcriptomic profiling : RNA-seq of treated brain tissue to identify off-target pathways affecting efficacy .
Q. Methodological Guidance
Q. How should researchers structure publications on Minozac analogs to meet journal standards?
Follow guidelines such as:
- Data segmentation : Include ≤5 analog syntheses in the main text; others in supplementary materials.
- Reproducibility : Provide NMR, HPLC, and mass spectrometry data for new compounds.
- Ethical reporting : Disclose all negative results (e.g., failed substrate conversions) to avoid publication bias .
Q. What statistical approaches are recommended for analyzing contradictory molecular property data in CYP2D6 studies?
- Multivariate regression : Model KM values as a function of pKa, LogP, and MV to identify dominant variables.
- Cluster analysis : Group analogs by scaffold to detect property thresholds specific to chemical classes.
- Bayesian meta-analysis : Integrate data from multiple studies to refine predictive models .
Q. Data Management & Collaboration
Q. How can researchers ensure compliance with FAIR principles when sharing Minozac-related datasets?
- Metadata annotation : Tag datasets with DOI, experimental conditions, and assay protocols.
- Co-authorship norms : Offer authorship to contributors providing critical datasets (e.g., CYP2D6 kinetics).
- Public repositories : Deposit raw data in platforms like Zenodo or Synapse for interoperability .
Propriétés
Numéro CAS |
886208-65-7 |
---|---|
Formule moléculaire |
C19H20N6 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C19H20N6/c1-15-14-17(16-6-3-2-4-7-16)22-23-18(15)24-10-12-25(13-11-24)19-20-8-5-9-21-19/h2-9,14H,10-13H2,1H3 |
Clé InChI |
ASVQCPUSQNFHHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |
Apparence |
Solid powder |
Key on ui other cas no. |
886208-65-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(4-(4-methyl-6-phenylpyridazin-3-yl)piperazin-1-yl)pyrimidine MW-151 MW01-2-151SRM |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.